N'-[(E)-(4-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group, a pyrimidinylsulfanyl moiety, and an acetohydrazide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and pyrimidinylsulfanyl groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide .
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide stands out due to its unique combination of a bromophenyl group and a pyrimidinylsulfanyl moiety. This structural arrangement provides distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C13H11BrN4OS |
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Molecular Weight |
351.22 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C13H11BrN4OS/c14-11-4-2-10(3-5-11)8-17-18-12(19)9-20-13-15-6-1-7-16-13/h1-8H,9H2,(H,18,19)/b17-8+ |
InChI Key |
WPBPYCRARAEFAS-CAOOACKPSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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